![molecular formula C16H14O4 B052220 4-Hydroxymethyltetrahydrobenzopsoralen CAS No. 123577-48-0](/img/structure/B52220.png)
4-Hydroxymethyltetrahydrobenzopsoralen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxymethyltetrahydrobenzopsoralen (HMTB) is a naturally occurring compound found in plants, fungi, and animals. It belongs to the class of psoralens, which are known for their photo-reactive properties. HMTB has been extensively studied for its potential use in scientific research applications, particularly in the field of molecular biology.
Wirkmechanismus
Upon exposure to UV light, 4-Hydroxymethyltetrahydrobenzopsoralen forms covalent bonds with neighboring pyrimidine bases in DNA and RNA molecules. This crosslinking can result in the formation of DNA adducts, which can interfere with DNA replication and transcription. 4-Hydroxymethyltetrahydrobenzopsoralen can also induce DNA damage, leading to cell death or apoptosis.
Biochemical and Physiological Effects:
4-Hydroxymethyltetrahydrobenzopsoralen has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit DNA synthesis and induce DNA damage. 4-Hydroxymethyltetrahydrobenzopsoralen has also been shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent. In vivo studies have revealed that 4-Hydroxymethyltetrahydrobenzopsoralen can modulate immune responses and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-Hydroxymethyltetrahydrobenzopsoralen has several advantages as a research tool, including its ability to selectively crosslink DNA and RNA molecules, its photo-reactive properties, and its potential therapeutic applications. However, 4-Hydroxymethyltetrahydrobenzopsoralen also has some limitations, such as its toxicity and potential mutagenic effects. Careful handling and appropriate safety measures are necessary when working with 4-Hydroxymethyltetrahydrobenzopsoralen in the laboratory.
Zukünftige Richtungen
There are several potential future directions for research involving 4-Hydroxymethyltetrahydrobenzopsoralen. One area of interest is the development of new therapeutic strategies for cancer treatment and gene therapy. 4-Hydroxymethyltetrahydrobenzopsoralen has shown promise in inducing apoptosis in cancer cells and could be further investigated as a potential anticancer agent. Additionally, 4-Hydroxymethyltetrahydrobenzopsoralen could be used in the development of new tools for studying DNA and RNA structure and function. Further research is needed to fully understand the potential applications of 4-Hydroxymethyltetrahydrobenzopsoralen in scientific research.
Synthesemethoden
4-Hydroxymethyltetrahydrobenzopsoralen can be synthesized through several methods, including chemical synthesis and extraction from natural sources. One common method involves the reaction of psoralen with formaldehyde in the presence of acid catalysts. The resulting product is then purified through various techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
4-Hydroxymethyltetrahydrobenzopsoralen has been widely used in scientific research for its ability to crosslink DNA and RNA molecules upon exposure to UV light. This property has made it a valuable tool for studying DNA and RNA structure, as well as for investigating protein-DNA interactions. 4-Hydroxymethyltetrahydrobenzopsoralen has also been used in the development of new therapeutic strategies for cancer treatment and gene therapy.
Eigenschaften
CAS-Nummer |
123577-48-0 |
---|---|
Produktname |
4-Hydroxymethyltetrahydrobenzopsoralen |
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one |
InChI |
InChI=1S/C16H14O4/c17-8-9-5-16(18)20-14-7-15-12(6-11(9)14)10-3-1-2-4-13(10)19-15/h5-7,17H,1-4,8H2 |
InChI-Schlüssel |
ZFOHJZJKWGWLEE-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=C4C(=C3)C(=CC(=O)O4)CO |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(O2)C=C4C(=C3)C(=CC(=O)O4)CO |
Andere CAS-Nummern |
123577-48-0 |
Synonyme |
4-hydroxymethyltetrahydrobenzopsoralen OHTHBPS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.